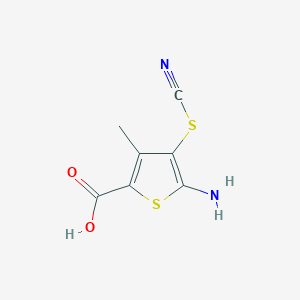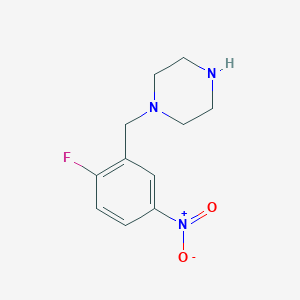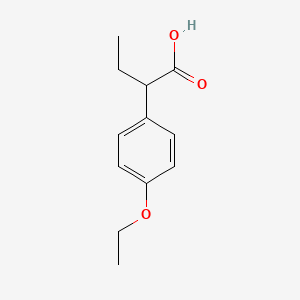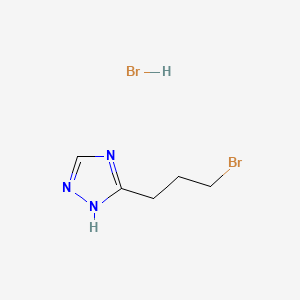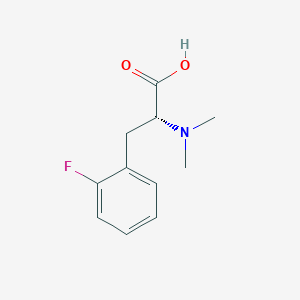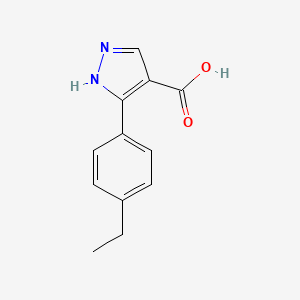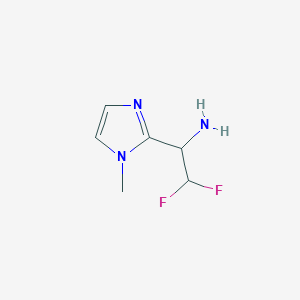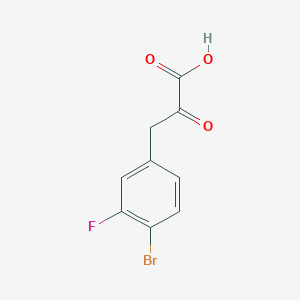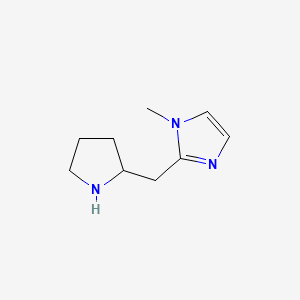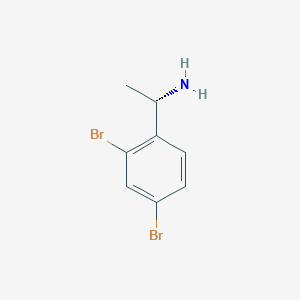
(S)-1-(2,4-Dibromophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an amine group attached to the ethan-1-amine backbone. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-amine typically involves the bromination of a phenylethylamine precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,4-Dibromophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atoms can be reduced to form the corresponding phenylethylamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylethylamine.
Substitution: Formation of substituted phenylethylamines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,4-Dibromophenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may interact with receptors or enzymes, leading to changes in cellular signaling pathways. The presence of bromine atoms can influence the compound’s binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2,4-Dichlorophenyl)ethan-1-amine: Similar structure with chlorine atoms instead of bromine.
(S)-1-(2,4-Difluorophenyl)ethan-1-amine: Similar structure with fluorine atoms instead of bromine.
(S)-1-(2,4-Dimethylphenyl)ethan-1-amine: Similar structure with methyl groups instead of bromine.
Uniqueness
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is unique due to the presence of bromine atoms, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Propiedades
Fórmula molecular |
C8H9Br2N |
|---|---|
Peso molecular |
278.97 g/mol |
Nombre IUPAC |
(1S)-1-(2,4-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
JQULRPNELBTLIO-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)Br)Br)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



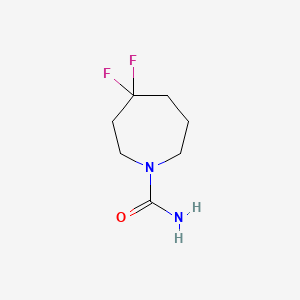
![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
